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Compound of Interest

Compound Name:

Methyl 2-((tert-

butoxycarbonyl)amino)-3-

iodopropanoate

Cat. No.: B1353052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 2-((tert-
butoxycarbonyl)amino)-3-iodopropanoate, a key building block in the synthesis of non-

natural α-amino acids and a valuable reagent in medicinal chemistry and peptide synthesis.[1]

[2] The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, which is

particularly useful in peptide bond formation as it can be easily removed under acidic

conditions.[1] The iodine atom at the 3-position makes the compound reactive in nucleophilic

substitution reactions, enabling the introduction of various functional groups.[1]

This document details a reliable two-step synthetic route starting from the commercially

available N-(tert-butoxycarbonyl)-L-serine methyl ester. The process involves the tosylation of

the primary alcohol followed by a Finkelstein reaction to introduce the iodide.

Reaction Scheme
The overall synthetic pathway is illustrated below. The first step involves the conversion of the

hydroxyl group of Boc-L-serine methyl ester into a good leaving group, a tosylate. In the

second step, the tosylate is displaced by iodide to yield the final product.
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Boc-L-serine methyl ester

N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

Step 1: Tosylation

p-Toluenesulfonyl chloride Et3N, 4-DMAP, Me3NHCl
CH2Cl2, 0 °C

Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Step 2: Iodination

Sodium Iodide Acetone, rt

Click to download full resolution via product page

Caption: Two-step synthesis of the target compound.

Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis, including yields and

physical properties of the intermediate and final product.
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

Yield (%)
Melting
Point (°C)

Optical
Rotation
[α]D

Referenc
e

N-(tert-

butoxycarb

onyl)-O-(p-

toluenesulf

onyl)-L-

serine

methyl

ester

C₁₅H₂₁NO₇

S
371.40 64-69 74-76

+3.0° (c

2.0,

MeOH)

[3]

Methyl 2-

((tert-

butoxycarb

onyl)amino

)-3-

iodopropan

oate

C₉H₁₆INO₄ 329.13 80-82 45-47

-3.7° (c

3.0,

MeOH)

[3]

Experimental Protocols
The following protocols are adapted from a procedure published in Organic Syntheses.[3]

Step 1: Synthesis of N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester

This procedure details the tosylation of N-(tert-butoxycarbonyl)-L-serine methyl ester.

Materials:

N-(tert-butoxycarbonyl)-L-serine methyl ester (26.1 g, 119 mmol)

Dichloromethane (CH₂Cl₂) (250 mL)

4-Dimethylaminopyridine (4-DMAP) (0.700 g, 6.0 mmol)

Trimethylamine hydrochloride (Me₃NHCl) (1.1 g, 12 mmol)
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p-Toluenesulfonyl chloride (TsCl), freshly recrystallized (22.7 g, 119 mmol)

Triethylamine (Et₃N) (17 mL, 119 mmol)

2M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄)

Procedure:

A 500-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-L-serine methyl ester

and 200 mL of dichloromethane.

The solution is cooled to 0°C in an ice bath.

4-DMAP, Me₃NHCl, and p-toluenesulfonyl chloride are added to the cooled solution.

A solution of triethylamine in 50 mL of dichloromethane is added dropwise over 40 minutes at

0°C.

The resulting slurry is stirred at 0°C for 2 hours.

The reaction mixture is then poured into a mixture of 100 mL of ice, 100 mL of water, and 50

mL of 2M HCl solution.

The aqueous layer is extracted with 100 mL of dichloromethane.

The combined organic layers are washed twice with 60-mL portions of brine, dried over

magnesium sulfate, and concentrated by rotary evaporation.

The crude product is recrystallized from hot (40°C) petroleum ether (bp 35-45°C) to yield the

pure product as a white solid.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester (Methyl 2-((tert-
butoxycarbonyl)amino)-3-iodopropanoate)
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This procedure describes the conversion of the tosylated intermediate to the final iodo-

compound via a Finkelstein reaction.

Materials:

N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester (27.8 g, 74.0 mmol)

Acetone (160 mL)

Sodium iodide (NaI) (13.4 g, 89.0 mmol)

Petroleum ether (bp 35-45°C)

Procedure:

A 250-mL round-bottomed flask is charged with N-(tert-butoxycarbonyl)-O-(p-

toluenesulfonyl)-L-serine methyl ester and acetone.

Sodium iodide is added in one portion while stirring at room temperature.

The reaction mixture is stirred for 30 minutes at 0°C.

The crude product is dissolved in hot (40°C) petroleum ether.

The solution is cooled to room temperature and then to 0°C. Once a precipitate appears, the

mixture is cooled at -20°C for 1 hour.

The white to pale yellow crystals are collected by suction filtration and washed with cold

petroleum ether to yield the final product.

Note on Stability: The iodoalanine derivative can be unstable, and it is recommended to cool

the solution in an ice-water bath during concentration.[3] For long-term storage, temperatures

of -20°C to -80°C are recommended, with protection from light.[4][5]

Workflow Diagram
The experimental workflow for the synthesis is outlined in the diagram below.
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Step 1: Tosylation Step 2: Iodination

Dissolve Boc-L-serine methyl ester in CH2Cl2

Cool to 0 °C

Add 4-DMAP, Me3NHCl, and TsCl

Add Et3N solution dropwise

Stir at 0 °C for 2h

Quench with HCl/ice/water

Extract with CH2Cl2

Wash with brine

Dry and concentrate

Recrystallize from petroleum ether

Obtain Boc-Ser(Tos)-OMe

Dissolve Boc-Ser(Tos)-OMe in acetone

Add NaI

Stir at 0 °C for 30 min

Dissolve in hot petroleum ether

Cool to induce crystallization

Collect product by filtration

Obtain final product

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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